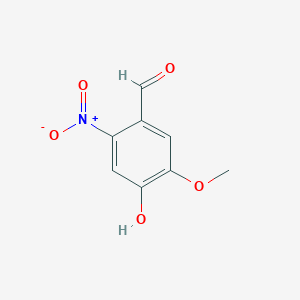

4-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Description

Significance in Contemporary Chemical Research

The primary significance of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde in contemporary research lies in its role as a versatile synthetic intermediate or building block. 3wpharm.comchemimpex.com Its utility stems from the distinct reactivity of its multiple functional groups, which allows for sequential and regioselective chemical modifications. Researchers utilize this compound as a starting material for constructing more complex molecular architectures.

The presence of the nitro group, a strong deactivating group, alongside the activating hydroxyl and methoxy (B1213986) groups, creates a unique electronic environment on the aromatic ring, influencing the course of further chemical reactions. The aldehyde function itself is a gateway for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions, such as the formation of Schiff bases or Knoevenagel condensation products. byjus.com

While extensive research into its direct applications is not widely published, its structural relationship to compounds used as intermediates for pharmaceuticals and agrochemicals suggests its potential in these fields. google.com For instance, a related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is noted as a useful raw material in these sectors, implying that the aldehyde variant could serve as a crucial precursor to similar high-value molecules. google.com Its availability from chemical suppliers, often categorized under building blocks for organic synthesis, underscores its established role in the research and development landscape. 3wpharm.com

Contextualization within Benzaldehyde (B42025) Derivatives Research

This compound is a member of the extensive family of benzaldehyde derivatives. Benzaldehydes are aromatic aldehydes that serve as fundamental units in organic chemistry, with applications ranging from flavorings and fragrances to the synthesis of pharmaceuticals and polymers. ncert.nic.in The identity and position of substituents on the benzene (B151609) ring are critical in defining the chemical and physical properties of any given benzaldehyde derivative.

For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) are simple isomers where the positions of the hydroxyl and methoxy groups are swapped, resulting in distinct properties and applications. This compound can be considered a nitrated analogue of vanillin. The introduction of the nitro group at the C-2 position dramatically alters the molecule's electronic profile and reactivity compared to its non-nitrated parent.

Research on benzaldehyde derivatives often focuses on how different substitution patterns influence reactivity. The specific arrangement in this compound distinguishes it from other isomers such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) or 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. researchgate.netsigmaaldrich.com Each isomer possesses a unique reactivity pattern that chemists can exploit for targeted synthesis. The synthesis of this particular compound can be achieved from veratraldehyde (3,4-dimethoxybenzaldehyde) via nitration to produce 4,5-dimethoxy-2-nitrobenzaldehyde, followed by a selective hydrolysis of the methoxy group at the C-5 position. researchgate.net This places it within a well-established synthetic network originating from common starting materials.

Research Gaps and Future Directions Overview

Despite its role as a synthetic intermediate, there appears to be a gap in the literature regarding the exploration of the intrinsic biological or material properties of this compound itself. Most available information pertains to its synthesis and sale as a chemical building block. 3wpharm.comresearchgate.net This suggests several avenues for future research.

A significant opportunity lies in the systematic investigation of its biological activity. Given that many nitroaromatic compounds and benzaldehyde derivatives exhibit a range of pharmacological effects, screening this compound and its simple derivatives for potential antimicrobial, anti-inflammatory, or other therapeutic activities could be a fruitful area of study.

Another direction for future work is in materials science. The analogous compound 4-Methoxy-2-nitro-benzaldehyde is utilized in the production of dyes and pigments. chemimpex.com Future studies could explore whether this compound can serve as a monomer or precursor for novel functional polymers, dyes, or photoactive materials. The presence of multiple functional groups offers possibilities for creating cross-linked or stimuli-responsive materials.

Furthermore, the development of novel, more sustainable synthetic methodologies for its production presents another research frontier. While established routes exist, exploring greener reaction conditions, alternative catalysts, or biocatalytic methods could enhance the compound's accessibility and reduce the environmental impact associated with classical nitration reactions. Research into the coordination chemistry of this ligand with various metal ions could also lead to new catalysts or materials with interesting electronic or magnetic properties.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4,5-dimethoxy-2-nitrobenzaldehyde | 20357-25-9 | C9H9NO5 |

| This compound | 2454-72-0 | C8H7NO5 |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | 34549-69-4 | C8H7NO5 |

| 4-Methoxy-2-nitro-benzaldehyde | 5345-54-0 | C8H7NO4 |

| 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | 58749-47-6 | C8H7NO5 |

| 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | C8H7NO6 |

| Isovanillin | 621-59-0 | C8H8O3 |

| Vanillin | 121-33-5 | C8H8O3 |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFACQKUQJGVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277606 | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-72-0 | |

| Record name | 2454-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-5-methoxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxy 5 Methoxy 2 Nitrobenzaldehyde

Regiospecific Synthesis Strategies

The synthesis of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is primarily achieved through a multi-step process starting from veratraldehyde, as direct functionalization of more common precursors like vanillin (B372448) does not yield the desired isomer.

Nitration of Vanillin Derivatives

The direct nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-established method for producing nitrovanillin derivatives. However, this reaction typically yields 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), where the nitro group is introduced at the position ortho to the hydroxyl group and meta to the aldehyde. jocpr.comresearchgate.netresearchgate.net The synthesis of the 2-nitro isomer, this compound, is not efficiently achieved through this direct nitration route. Therefore, alternative precursors are required to ensure the correct regiochemistry.

Synthesis from Veratraldehyde Precursors

A more effective and regiospecific strategy for synthesizing this compound begins with veratraldehyde (3,4-dimethoxybenzaldehyde). This method involves the nitration of the veratraldehyde to introduce a nitro group at the 2-position, guided by the directing effects of the two methoxy (B1213986) groups. This intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde, is the direct precursor to the final product. researchgate.net

The nitration of veratraldehyde can be performed under various conditions, leading to the formation of 4,5-dimethoxy-2-nitrobenzaldehyde with varying yields. The reaction typically involves treating veratraldehyde with a nitrating agent, such as concentrated nitric acid, sometimes in the presence of a solvent like glacial acetic acid. The reaction conditions are controlled to favor the desired 2-nitro isomer.

Table 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde from Veratraldehyde

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Veratraldehyde | Conc. Nitric Acid | 10 °C, 20 hours | 4,5-Dimethoxy-2-nitrobenzaldehyde | 61% |

| Veratraldehyde | Nitric Acid, Glacial Acetic Acid | Room Temp, 12 hours | 4,5-Dimethoxy-2-nitrobenzaldehyde | 98% |

Alternative Demethylation and Dealkylation Routes

Following the successful nitration of veratraldehyde, the final step in the synthesis of this compound is the selective demethylation of the methoxy group at the 5-position of the intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde. This selective hydrolysis is crucial for obtaining the desired product.

One documented method involves the use of concentrated sulfuric acid in the presence of methionine. researchgate.net This reagent combination facilitates the cleavage of the methyl ether at the 5-position while leaving the methoxy group at the 4-position and the rest of the molecule intact. This selective demethylation yields 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, which is an alternative name for the target compound, with a reported yield of 65%. researchgate.net General methods for the demethylation of phenolic ethers often utilize reagents like boron tribromide or pyridinium (B92312) chloride, but the methionine-sulfuric acid system provides a specific route to the desired product in this synthetic sequence.

Table 2: Selective Demethylation to Yield this compound

| Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Conc. Sulfuric Acid, Methionine | This compound | 65% researchgate.net |

Advanced Reaction Chemistry of this compound

The chemical reactivity of this compound is characterized by the interplay of its functional groups: the aldehyde, the hydroxyl group, the methoxy group, and the electron-withdrawing nitro group. These groups allow for a variety of advanced chemical transformations.

Schiff Base Formation and Derivatization Reactions

The aldehyde functional group in this compound is expected to readily undergo condensation reactions with primary amines to form Schiff bases (imines). This is a fundamental reaction for aldehydes and ketones. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the Schiff base.

While the formation of Schiff bases from various substituted benzaldehydes is a widely documented process, specific examples detailing the reaction of this compound with primary amines are not extensively reported in the surveyed literature. ijmcmed.orgnih.gov However, based on general principles of organic chemistry, it can be inferred that this compound would react with a range of primary amines under standard conditions, such as refluxing in an appropriate solvent (e.g., ethanol), often with a catalytic amount of acid, to yield the corresponding Schiff base derivatives. ijmcmed.orgnih.gov

Condensation Reactions

The aldehyde group of this compound also serves as a key functional group for various carbon-carbon bond-forming condensation reactions, including the Knoevenagel, Claisen-Schmidt, and Biginelli reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. The reaction is typically base-catalyzed. While there are numerous examples of Knoevenagel condensations with various benzaldehydes, specific studies employing this compound as the aldehyde component are not prevalent in the reviewed literature. researchgate.netlookchem.comresearchgate.net

Claisen-Schmidt Condensation: This reaction is a type of crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound could potentially react with a ketone containing α-hydrogens in the presence of a base to form a chalcone-like structure. The electron-withdrawing nitro group on the aromatic ring would likely enhance the reactivity of the aldehyde group toward nucleophilic attack. However, specific documented examples of this reaction with the target molecule were not identified in the search results. jocpr.comresearchgate.netrasayanjournal.co.in

Biginelli Reaction: This is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.orgresearchgate.net Aromatic aldehydes are common substrates in this reaction. The reactivity of this compound in a Biginelli reaction is plausible, but specific examples are not detailed in the available literature. nih.govmdpi.com

Hydrolysis Reactions and Mechanistic Investigations

The hydrolysis of substituted benzaldehydes, particularly the cleavage of ether linkages, is a significant transformation in organic synthesis. While specific studies on the hydrolysis of this compound are not extensively detailed in available literature, relevant research on its precursors and isomers provides valuable insights.

A notable example involves the synthesis of its isomer, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, from the precursor 4,5-dimethoxy-2-nitrobenzaldehyde. researchgate.net In this process, a selective hydrolysis, or demethylation, of the methoxy group at the 5th position is achieved using concentrated sulfuric acid in the presence of a molar quantity of methionine. researchgate.net The reaction yields the desired hydroxylated product, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, in 65.0% yield. researchgate.net

Mechanistic investigations into this specific demethylation suggest a complex interaction. It is proposed that the mechanism involves the formation of a multiple hydrogen-bonded association complex between the substrate, sulfuric acid, and methionine. researchgate.net Computational analysis at the RHF/6-31G level indicates that such a complex is energetically possible, with a calculated single point energy of -1532.5 hartree, supporting its potential existence as a key intermediate in the hydrolytic cleavage of the methoxy group. researchgate.net This methodology highlights a targeted approach to ether hydrolysis on a complex aromatic ring, a reaction type that is applicable to the this compound scaffold.

Oxidation and Reduction Studies

The chemical behavior of this compound under oxidative and reductive conditions is dictated by its aldehyde and nitro functional groups. General principles and studies on analogous compounds allow for a detailed projection of its reactivity.

Reduction Reactions

The aldehyde and nitro groups are both susceptible to reduction through various reagents.

Aldehyde Reduction: The aldehyde group can be readily reduced to a primary alcohol. For instance, the related compound 2-hydroxy-5-methoxybenzaldehyde (B1199172) is reduced by sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to form the corresponding 2-hydroxy-5-methoxybenzyl alcohol. wikipedia.org A similar outcome is expected for this compound, which would yield 4-hydroxy-5-methoxy-2-nitrobenzyl alcohol. Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively, using sodium borohydride or lithium aluminium hydride (LiAlH₄). ncert.nic.in

Nitro Group Reduction: The nitro group is readily reduced to an amino group, a foundational transformation in the synthesis of many pharmaceutical and chemical compounds. The presence of the nitro group makes the compound a candidate for such reduction reactions. cymitquimica.com This would convert this compound into 2-amino-4-hydroxy-5-methoxybenzaldehyde.

Oxidation Reactions

The aldehyde group is the primary site for oxidation, typically converting to a carboxylic acid.

Aldehyde Oxidation: Aldehydes are generally susceptible to oxidation, differing from ketones in this regard. ncert.nic.in A kinetic study on the oxidation of 4-hydroxybenzaldehyde (B117250) by potassium permanganate (B83412) (KMnO₄) in an acidic medium demonstrates the conversion of the aldehyde to a carboxylic acid. sphinxsai.com Applying this to the target compound would result in the formation of 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

The following table summarizes the expected oxidation and reduction transformations for this compound based on reactions of analogous compounds.

Interactive Data Table: Oxidation and Reduction Reactions

| Reaction Type | Functional Group | Reagent (Example) | Expected Product | Reference |

| Reduction | Aldehyde | Sodium Borohydride (NaBH₄) | 4-Hydroxy-5-methoxy-2-nitrobenzyl alcohol | wikipedia.org, ncert.nic.in |

| Reduction | Nitro | Standard reducing agents (e.g., H₂/Pd, Sn/HCl) | 2-Amino-4-hydroxy-5-methoxybenzaldehyde | cymitquimica.com |

| Oxidation | Aldehyde | Potassium Permanganate (KMnO₄) | 4-Hydroxy-5-methoxy-2-nitrobenzoic acid | sphinxsai.com, ncert.nic.in |

Exploration of Functional Group Reactivity

Reactions of the Aldehyde Group

Claisen-Schmidt Condensation: This base-catalyzed condensation occurs between an aldehyde lacking an alpha-hydrogen, such as this compound, and a ketone with an alpha-hydrogen. wikipedia.org However, research on the reaction between 2-nitrobenzaldehyde (B1664092) and 4-methoxyacetophenone reveals that the presence of the ortho-nitro substituent significantly influences the reaction outcome. jocpr.comjocpr.com Instead of the expected chalcone (B49325) (an α,β-unsaturated ketone), the reaction stops at the intermediate aldol addition product, 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one, which was isolated with a 59% yield. jocpr.comjocpr.com This suggests that the steric and electronic effects of the ortho-nitro group hinder the subsequent elimination (dehydration) step that would form the chalcone double bond. jocpr.com It is proposed that the ortho-nitro group may also facilitate alternative pathways, such as the Baeyer-Drewsen reaction, which is known for indigo (B80030) synthesis. jocpr.com

Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens, aldehydes undergo a disproportionation reaction known as the Cannizzaro reaction. byjus.comlearncbse.in In this process, one molecule of the aldehyde is reduced to the corresponding alcohol while another is oxidized to the carboxylic acid salt. byjus.com For this compound, this reaction would yield a mixture of 4-hydroxy-5-methoxy-2-nitrobenzyl alcohol and the salt of 4-hydroxy-5-methoxy-2-nitrobenzoic acid.

The table below details key reactions involving the aldehyde functional group.

Interactive Data Table: Aldehyde Functional Group Reactivity

| Reaction Name | Reactant Partner (Example) | Key Conditions | Product Type | Yield | Reference |

| Claisen-Schmidt Condensation | 4-Methoxyacetophenone | Base catalysis (e.g., NaOH) | Aldol addition product | 59%* | jocpr.com, jocpr.com |

| Cannizzaro Reaction | Self-condensation (2 molecules) | Concentrated alkali (e.g., NaOH, KOH) | Alcohol + Carboxylic acid salt | N/A | byjus.com, learncbse.in |

Note: Yield reported for the reaction of 2-nitrobenzaldehyde with 4-methoxyacetophenone, an analogous system.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 5 Methoxy 2 Nitrobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. For 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde, also known as 6-Nitrovanillin, both ¹H and ¹³C NMR have been utilized to verify its chemical structure.

In studies involving the synthesis of copanlisib, the ¹H NMR spectrum of the 6-nitrovanillin regioisomer was identified within a mixture. rsc.orgnewdrugapprovals.orggoogle.comnewdrugapprovals.org The reported signals in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are consistent with the compound's structure, showing distinct peaks for the aromatic protons, the aldehyde proton, the methoxy (B1213986) group, and the hydroxyl group. liverpool.ac.uk A more detailed analysis in DMSO-d₆ revealed the aldehyde proton as a singlet at δ 9.85 ppm. kcl.ac.uk The ¹³C NMR spectrum further corroborates the structure, with the aldehydic carbon resonating at δ 188.2 ppm and the aromatic carbons appearing in the expected regions. kcl.ac.uk

The specific chemical shifts from these analyses are summarized in the table below.

Interactive Data Table: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 11.11 | Broad Singlet | Phenolic OH |

| ¹H | 10.16 | Singlet | Aldehyde CHO |

| ¹H | 7.51 | Singlet | Aromatic H |

| ¹H | 7.37 | Singlet | Aromatic H |

| ¹H | 3.95 | Singlet | Methoxy OCH₃ |

| ¹³C | 188.2 | - | Aldehyde C=O |

| ¹³C | 151.8 | - | Aromatic C-O |

| ¹³C | 150.9 | - | Aromatic C-O |

Note: Data compiled from multiple sources reporting on the analysis of 6-nitrovanillin. rsc.orgliverpool.ac.ukkcl.ac.uk

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing its interaction with infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its hydroxyl, methoxy, nitro, and benzaldehyde (B42025) functionalities.

Research articles detailing the use of this compound in synthesis have reported its IR spectra, confirming the presence of key functional groups. kcl.ac.ukacs.org Although a complete spectrum with all bands is not consistently reported, a compilation of observed peaks provides a clear vibrational fingerprint. Key vibrational modes include those for the aromatic ring, C-O stretching of the ether and phenol (B47542) groups, and the nitro group's symmetric and asymmetric stretches. The expected strong, broad band for O-H stretching (typically ~3200-3500 cm⁻¹) and the sharp, strong C=O stretching for the aldehyde (typically ~1680-1700 cm⁻¹) are fundamental to its spectrum.

The table below lists the reported vibrational frequencies.

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (νₘₐₓ/cm⁻¹) | Vibrational Mode Assignment |

| 1600 | Aromatic C=C Stretch |

| 1572 | Asymmetric NO₂ Stretch |

| 1468, 1433 | Aromatic C=C Stretch |

| 1263 | Aryl-O-CH₃ Stretch |

| 1215, 1200 | C-O Stretch |

| 1084, 1026 | In-plane C-H Bending |

| 760, 733 | Out-of-plane C-H Bending |

Note: Data compiled from available literature. kcl.ac.ukacs.org The characteristic O-H and C=O aldehyde stretches, while not explicitly enumerated in these sources, are defining features of the compound's IR spectrum.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns. For this compound (C₈H₇NO₅), the molecular weight is 197.14 g/mol . google.com

Mass spectrometric techniques, including high-resolution mass spectrometry (HRMS), have been used to confirm the mass of this compound and its derivatives during multi-step syntheses. rsc.orgacs.org The expected monoisotopic mass is 197.03242 Da. In positive-ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 198.04. rsc.org While detailed fragmentation pathways are not extensively documented in the available literature, the technique is consistently used to verify the successful synthesis of the target molecule or its subsequent products. google.comdss.go.thfu-berlin.de

Single-Crystal X-ray Diffraction (SC-XRD) for Supramolecular Assembly and Conformational Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information, detailing bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This technique is invaluable for analyzing conformational preferences and understanding non-covalent interactions, such as hydrogen bonding, that dictate the supramolecular assembly.

Despite the mention of "crystal structure" and the use of the compound in crystalline form in various studies, a detailed single-crystal X-ray diffraction analysis for this compound (6-Nitrovanillin) was not found in the surveyed scientific literature. acs.orggoogle.comresearchgate.netrsc.org Therefore, a definitive discussion of its solid-state conformation and supramolecular architecture based on SC-XRD data cannot be provided at this time.

UV-Visible Spectrophotometry for Electronic Transitions and Derivatization Analysis

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly sensitive to conjugated systems and can be used to monitor reactions and derivatization.

The UV-Vis spectrum of this compound is influenced by its aromatic system and the electronic nature of its substituents. Studies on the coordination chemistry of the compound with iron have shown a strong pH dependence in its UV-Vis absorption, demonstrating its utility in derivatization analysis. researchgate.net At a low pH of 1.5, the protonated form of the molecule shows an absorption peak at 350 nm. researchgate.net As the pH increases and the compound complexes with iron ions, new absorption bands appear at longer wavelengths, indicating the formation of different stoichiometric metal-ligand complexes. researchgate.net This pH-dependent spectral shift is a clear indicator of the electronic changes occurring upon deprotonation and coordination.

Interactive Data Table: UV-Visible Absorption Maxima (λₘₐₓ) of this compound and its Iron Complexes at Various pH Values

| Condition | λₘₐₓ (nm) | Assignment |

| pH 1.5 | 350 | Protonated nitrocatechol moiety |

| pH 2.0 | 382, 665 | Mono-Fe-nitrocatechol complex |

| pH 2.5 - 5.0 | 409, 525 | Bis-Fe-nitrocatechol complex |

| pH > 5.5 | 454 | Tris-Fe-nitrocatechol complex |

Source: Data from a study on the dynamic nature of Fe-nitrocatechol coordination. researchgate.net

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability of chemical compounds. This is particularly important for organic nitro compounds, which can be energetic and decompose exothermically. datapdf.com

The synthesis of this compound involves a nitration step, a reaction known for its potential thermal hazards. google.com Process safety studies have highlighted that organic nitro compounds can decompose violently at high temperatures and that their thermal stability can be significantly lowered by impurities. datapdf.com Research on the synthesis of 6-nitrovanillin has specifically noted the need to control the exothermic reaction to prevent a runaway scenario. acs.org Kinetic analysis using DSC has been employed to understand the decomposition behavior of reaction intermediates. google.com One study mentioned a decomposition temperature of approximately 270°C for a related reaction system. google.com

While these studies underscore the thermal characteristics of the reaction pathways leading to this compound, specific TGA or DSC data detailing the decomposition profile and melting point of the pure, isolated compound are not extensively detailed in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 5 Methoxy 2 Nitrobenzaldehyde

Quantum-Chemical Calculations

There is no specific published data on quantum-chemical calculations for 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. Topics such as the prediction of its vibrational frequencies, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, molecular hardness, ionization energy, electron affinity, and Molecular Electrostatic Potential Surface (MEPS) have not been the subject of dedicated theoretical studies found in the public domain.

Prediction of Vibrational Frequencies and Spectroscopic Correlation

No studies predicting the vibrational frequencies (e.g., via FT-IR or Raman spectra analysis) through computational methods for this specific isomer were found.

HOMO-LUMO Energy Gap Analysis

An analysis of the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity and stability, has not been specifically reported for this compound.

Molecular Hardness, Ionization Energy, and Electron Affinity Determinations

Calculations determining the global reactivity descriptors such as molecular hardness, ionization potential, and electron affinity for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential Surface (MEPS) Analysis

A MEPS analysis, which identifies the electron-rich and electron-deficient regions of a molecule to predict its interaction sites, has not been published for this compound.

Conformational Studies and Energetic Landscapes

Detailed conformational analyses to determine the most stable geometric arrangements and their corresponding energetic landscapes are not available for this compound.

Molecular Docking Simulations for Ligand-Protein Interactions

No research detailing molecular docking simulations of this compound with any specific protein targets was identified. Such studies are essential for predicting the binding affinity and mode of interaction in a biological context, but this area remains unexplored for this molecule.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystalline Structures

The key mapped properties of the Hirshfeld surface include:

d norm (Normalized Contact Distance): This property is calculated from de (distance to the nearest nucleus external to the surface) and di (distance to the nearest nucleus internal to the surface) and normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate intermolecular contacts shorter than the sum of van der Waals radii (often corresponding to hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.govmdpi.com

Shape Index : This surface property is used to identify complementary hollows and mounds between adjacent molecules. It is particularly effective for visualizing π-π stacking interactions, which appear as characteristic adjacent red (concave) and blue (convex) triangles. mdpi.comnih.gov

Curvedness : This map helps to distinguish flat surface areas from areas of high curvature, which can also be indicative of stacking arrangements. nih.gov

The two-dimensional fingerprint plot is a histogram that plots de against di, providing a quantitative summary of all intermolecular interactions in the crystal. Each type of interaction (e.g., O···H, H···H, C···H) has a characteristic appearance on the plot, and the relative area can be used to determine the percentage contribution of each interaction to the total Hirshfeld surface. mdpi.com

For the molecule this compound, which possesses hydroxyl, methoxy (B1213986), nitro, and aldehyde functional groups, a variety of intermolecular interactions would be expected to govern its crystal packing. These would likely include:

Strong hydrogen bonds, such as O–H···O interactions involving the hydroxyl group and the nitro or carbonyl oxygen atoms.

Weaker C–H···O hydrogen bonds involving the aromatic, aldehyde, or methyl hydrogens and oxygen acceptors.

H···H, C···H, and O···O contacts, which represent significant van der Waals forces. nih.gov

Possible C···C or π-π stacking interactions between the aromatic rings.

A detailed crystallographic study and Hirshfeld surface analysis would be required to determine the precise nature and relative importance of these interactions. However, based on searches of scientific literature, a specific study detailing the Hirshfeld surface analysis for this compound (CAS 2454-72-0) has not been reported. Therefore, quantitative data on its specific intermolecular contacts are not available. A study on the related isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, confirms that O···H contacts comprise the most abundant interactions in its crystal structure, followed by other contacts like H···H, C···H, and C···O. nih.gov A similar distribution of interactions could be anticipated for the title compound.

Table 1: Expected Intermolecular Contacts for this compound This table is predictive, based on the functional groups of the molecule. Specific percentages would require experimental crystallographic data.

| Interaction Type | Description |

| O···H / H···O | Likely the most significant interactions, corresponding to strong hydrogen bonds involving the hydroxyl group and weaker C-H···O bonds. |

| H···H | Represents a major contribution to the overall crystal packing through van der Waals forces. |

| C···H / H···C | Indicates interactions between carbon and hydrogen atoms, contributing to crystal cohesion. |

| C···O / O···C | Contacts between carbon and oxygen atoms. |

| C···C | Potential π-π stacking interactions between aromatic rings. |

| N···O / O···N | Interactions involving the nitro group. |

Void Volume and Mechanical Properties Analysis in Solid State

The analysis of void volume within a crystal structure provides insight into the efficiency of molecular packing. Calculated using the crystal unit cell volume and the volume occupied by the molecules themselves (often determined from the Hirshfeld surface), the void volume can influence properties such as density, stability, and the potential for inclusion of guest molecules. A smaller void volume generally suggests more efficient and stable crystal packing.

Mechanical properties, such as hardness and elasticity (e.g., Young's modulus), describe the response of the solid-state material to applied mechanical stress. These properties are intrinsically linked to the underlying crystal structure and the strength of the intermolecular interactions. For instance, materials with strong, three-dimensional hydrogen-bonding networks often exhibit greater hardness and stiffness compared to those held together primarily by weaker van der Waals forces. nih.gov Techniques like nanoindentation are commonly used to measure these properties on single crystals or compacted powders. rsc.org

A comprehensive literature search did not yield any studies concerning the computational or experimental analysis of the void volume or mechanical properties of this compound. Such investigations would require high-quality single crystals for X-ray diffraction and nanoindentation studies, and this data is not currently available in published literature.

Table 2: Void Volume and Mechanical Properties of this compound Data not available in the reviewed scientific literature.

| Property | Value | Method |

| Void Volume (%) | N/A | N/A |

| Young's Modulus (GPa) | N/A | N/A |

| Hardness | N/A | N/A |

Applications in Medicinal Chemistry and Biological Sciences

Role as a Synthetic Intermediate in Drug Development

The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the presence of functional groups that can be modified to build more complex molecules. While various substituted benzaldehydes are crucial building blocks in pharmaceutical synthesis, specific documentation for 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde in the following applications is limited.

Precursor for Entacapone Synthesis

A thorough review of scientific literature, including patents and research articles, does not indicate that this compound is used as a direct precursor in the synthesis of Entacapone. The established synthetic routes for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, primarily utilize its isomers, such as 3-methoxy-4-hydroxy-5-nitrobenzaldehyde (5-nitrovanillin) or 3,4-dihydroxy-5-nitrobenzaldehyde. ias.ac.ingoogle.comepo.org These compounds undergo condensation with N,N-diethyl-2-cyanoacetamide to form the core structure of Entacapone. epo.orgchemicalbook.com

Intermediate for Cilostamide Synthesis

Building Block for Novel Schiff Bases with Pharmacological Interest

The synthesis of Schiff bases through the condensation of an aldehyde with a primary amine is a common strategy in medicinal chemistry to generate compounds with diverse pharmacological potential. However, searches of chemical databases and scientific journals did not yield studies where this compound was specifically used as the aldehyde component to create novel Schiff bases for pharmacological evaluation. Research in this area tends to focus on other isomers or related nitro- and hydroxy-substituted benzaldehydes. nih.govresearchgate.netresearchgate.netmdpi.com

Foundation for Anticancer and Antitubulin Agents

No specific studies were identified that describe the use of this compound as a foundational structure or starting material for the development of anticancer or antitubulin agents. The design of such agents often involves specific spatial arrangements of methoxy (B1213986) and hydroxy groups on the phenyl ring to interact with biological targets like tubulin, but the substitution pattern of this compound has not been reported in this context.

Exploration of Intrinsic Biological Activities

The inherent biological effects of a compound are evaluated through various screening assays.

Antimicrobial Properties

There is a lack of specific research in the reviewed literature concerning the intrinsic antimicrobial properties of this compound. While related compounds, such as other isomers of hydroxy-methoxy-benzaldehyde, have been investigated for antibacterial and antifungal effects, no such data is currently available for this specific compound. nih.gov

Potential Anti-inflammatory and Antioxidant Properties

Direct studies on the anti-inflammatory and antioxidant properties of this compound are not extensively available in current scientific literature. However, the therapeutic potential of related benzaldehyde (B42025) derivatives has been investigated, offering insights into the possible activities of the target compound.

Research into various benzaldehyde derivatives has demonstrated their capacity to modulate inflammatory pathways and combat oxidative stress. For instance, a study on nitro-substituted benzamide (B126) derivatives revealed that certain compounds could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govresearchgate.netresearchgate.netulakbim.gov.tr Specifically, compounds with an optimal number and orientation of nitro groups demonstrated potent anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.govresearchgate.netresearchgate.netulakbim.gov.tr

The antioxidant potential of phenolic and aniline (B41778) compounds is often linked to their molecular structure, including the number and position of hydroxyl and amino groups. researchgate.net Studies on dihydroxybenzaldehydes have shown that electron-donating derivatives exhibit antioxidant capacity, and the position of the hydroxyl groups influences this activity. wiserpub.com The antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. researchgate.netresearchgate.net For instance, some p-nitrophenylhydrazone derivatives of substituted salicylaldehydes have shown significant free radical-scavenging activity. semanticscholar.org

While these findings relate to broader classes of benzaldehyde derivatives, they suggest that this compound, with its specific substitution pattern, may possess anti-inflammatory and antioxidant properties worthy of investigation. The presence of the hydroxyl, methoxy, and nitro groups on the benzene (B151609) ring could influence its biological activity.

Enzyme Inhibition Studies (e.g., PDE3)

Direct evidence of this compound as a phosphodiesterase 3 (PDE3) inhibitor is not found in the reviewed literature. PDE3 inhibitors are known for their cardiotonic and vasodilatory effects, which are mediated by the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgfrontiersin.org

However, research on related substituted benzaldehydes has shown inhibitory activity against other enzymes. For example, a study on the expansion of the 4-(diethylamino)benzaldehyde (B91989) scaffold explored the impact on aldehyde dehydrogenase (ALDH) activity. nih.govacs.org In this study, derivatives of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde were synthesized and evaluated for their inhibitory effects on different ALDH isoforms. nih.govacs.org The presence and position of the nitro group were found to influence the inhibitory activity. nih.govacs.org

The table below summarizes the inhibitory activity of a related isomer, 4-isopropoxy-3-methoxy-5-nitrobenzaldehyde, against ALDH isoforms.

| Compound | Enzyme | Inhibitory Activity (IC50 in µM) |

| 4-Isopropoxy-3-methoxy-5-nitrobenzaldehyde | ALDH1A1 | > 10 |

| 4-Isopropoxy-3-methoxy-5-nitrobenzaldehyde | ALDH1A3 | > 10 |

| 4-Isopropoxy-3-methoxy-5-nitrobenzaldehyde | ALDH3A1 | 7.9 ± 0.6 |

| Data sourced from a study on ALDH inhibition by DEAB analogues. nih.govacs.org |

While not directly targeting PDE3, these findings indicate that the nitrobenzaldehyde scaffold can interact with enzyme active sites, suggesting that this compound could be a candidate for screening against various enzymes, including phosphodiesterases.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzaldehyde derivatives, SAR analyses have provided valuable insights into the structural requirements for their anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity:

The anti-inflammatory activity of substituted benzaldehydes is significantly influenced by the nature and position of the substituents on the aromatic ring. nih.govresearchgate.netnih.govugm.ac.id For instance, in a series of nitro-substituted benzamide derivatives, the number and placement of nitro groups were critical for their inhibitory effect on iNOS. nih.govresearchgate.netresearchgate.netulakbim.gov.tr Generally, electron-withdrawing groups, such as nitro groups, can enhance anti-inflammatory activity. semanticscholar.org The substitution pattern on the benzimidazole (B57391) ring in benzimidazole derivatives has been shown to greatly influence their anti-inflammatory potential. nih.govresearchgate.netnih.gov

Antioxidant Activity:

The antioxidant capacity of hydroxybenzaldehydes is closely linked to the presence and position of hydroxyl groups. wiserpub.comresearchgate.net The ability to donate a hydrogen atom from a phenolic hydroxyl group is a key mechanism for radical scavenging. researchgate.net SAR studies on dihydroxybenzaldehydes have revealed that the relative positions of the hydroxyl groups affect their antioxidant potential. wiserpub.com Furthermore, the presence of other substituents, such as methoxy groups, can modulate the antioxidant activity. mdpi.com In some cases, the conversion of aldehydes to their corresponding hydrazone derivatives has been shown to enhance antioxidant activity. semanticscholar.org

The table below presents a summary of SAR observations for related benzaldehyde derivatives.

| Activity | Structural Feature | Effect on Activity |

| Anti-inflammatory | Electron-withdrawing groups (e.g., nitro) on the phenyl ring. semanticscholar.org | Generally enhances activity. |

| Position and number of nitro groups. nih.govresearchgate.netresearchgate.netulakbim.gov.tr | Influences binding to inflammatory enzymes like iNOS. | |

| Antioxidant | Presence and position of hydroxyl groups. wiserpub.comresearchgate.net | Crucial for radical scavenging; ortho and para positions are often favorable. researchgate.net |

| Electron-donating groups (e.g., methoxy). mdpi.com | Can modulate antioxidant capacity. | |

| Enzyme Inhibition | Nitro group at the meta position. nih.govacs.org | Showed higher inhibitory activity against ALDH3A1. |

These general SAR principles suggest that the specific arrangement of the hydroxyl, methoxy, and nitro groups in this compound would play a determining role in its biological profile. Further synthesis and evaluation of its derivatives would be necessary to establish a detailed SAR for this particular scaffold.

Advanced Materials Science Applications of 4 Hydroxy 5 Methoxy 2 Nitrobenzaldehyde

Development of Dyes and Polymers

The structural framework of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde makes it a valuable precursor in the synthesis of specialized organic molecules, particularly Schiff bases, which are pivotal in the development of dyes and polymers. The aldehyde group of this compound can readily undergo a condensation reaction with primary amines to form Schiff bases, also known as imines. This reaction creates a carbon-nitrogen double bond (-C=N-), which is a chromophore that can impart color to the molecule.

Research on the closely related isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), has demonstrated the synthesis of a series of fluorescent Schiff bases. jocpr.comresearchgate.net In these studies, 5-nitrovanillin (B156571) was reacted with various haloanilines to produce compounds of the general structure 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol. researchgate.net These resulting Schiff bases exhibited notable fluorescence properties, which is a key characteristic for certain types of dyes and for optical applications in polymers. researchgate.net The stability of these aromatic Schiff bases is enhanced by the effective conjugation system present in the molecule. researchgate.net

The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring of this compound can be strategically utilized to tune the electronic properties and, consequently, the color and photophysical characteristics of the resulting dyes and polymers. While direct polymerization of this compound is not a common application, its derivatives, such as the aforementioned Schiff bases, can be designed as monomers for polymerization, leading to polymers with integrated dye moieties.

Semiconductor Material Investigations

The exploration of organic molecules for semiconductor applications is a burgeoning field of materials science. Nitroaromatic compounds, in particular, have been identified as potential n-type organic semiconductors. rsc.org The strong electron-withdrawing nature of the nitro group is a key attribute in this context. rsc.orgnih.gov This property facilitates the acceptance and transport of electrons, which is the defining characteristic of n-type semiconductor materials.

While specific research on the semiconductor properties of this compound is not extensively documented, the general principles governing nitroaromatics provide a strong indication of its potential. rsc.org The presence of the nitro group on the benzene (B151609) ring of this compound significantly lowers the energy levels of the molecular orbitals, making it more energetically favorable to accept electrons. Studies on fluorenone derivatives functionalized with nitro groups have shown modest but stable electron mobilities, highlighting the potential of nitro-functionalization in organic electronics. rsc.org

Furthermore, the photoinduced reduction of nitro compounds on semiconductor particles is a known phenomenon, which underscores the electronic interactions between nitroaromatics and semiconductor materials. acs.org The combination of the nitro group with the hydroxyl and methoxy substituents in this compound allows for a fine-tuning of its electronic properties, which could be exploited in the design of novel organic semiconductor devices.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry benefits immensely from organic ligands that can form stable complexes with metal ions. This compound and its derivatives are excellent candidates for such applications due to the presence of multiple coordination sites.

Ligand Design and Metal Ion Trapping

The molecular structure of this compound is conducive to its use as a versatile ligand. The aldehyde functional group can be readily converted into a Schiff base by reaction with a primary amine, as previously discussed. nih.govnih.gov These Schiff bases are often multidentate ligands, meaning they can bind to a metal ion through multiple atoms.

For instance, Schiff bases derived from salicylaldehydes (which share the ortho-hydroxybenzaldehyde core structure with the target molecule) are known to coordinate with metal ions in a bidentate manner through the carbonyl oxygen and the deprotonated phenolic oxygen. mdpi.com This creates a stable chelate ring with the metal ion. Research on a Schiff base derived from the related 2-hydroxy-5-methoxy-3-nitrobenzaldehyde (B183026) and N-methylhydrazinecarbothioamide has shown the formation of stable complexes with Ni(II), Pd(II), and Pt(II) ions. ijmcmed.org

The design of ligands based on this compound allows for the trapping of various metal ions. The specific substituents on the aromatic ring (nitro, hydroxyl, methoxy) influence the electron density at the coordinating atoms, thereby affecting the stability and properties of the resulting metal complexes. This tunability is a highly desirable feature in ligand design for specific applications.

Catalytic Applications of Metal Complexes

Metal complexes derived from ligands based on substituted benzaldehydes have shown significant promise in catalysis. The metal center in these complexes can act as a Lewis acid or a redox-active site, facilitating a variety of chemical transformations.

While direct catalytic applications of metal complexes of this compound are not widely reported, studies on related systems provide strong evidence for their potential. For example, coordination polymers of copper(II), manganese(II), and zinc(II) have been explored for their catalytic activity in the cyanosilylation of benzaldehyde (B42025) substrates. researchgate.net Furthermore, cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully used as catalysts for the oxidation of styrene (B11656) to benzaldehyde. rsc.org

The synthesis of metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which is formed from 4-nitrobenzaldehyde, has been shown to yield catalysts for various organic transformations and polymerization reactions. nih.gov These examples underscore the principle that metal complexes of ligands derived from nitrobenzaldehyde derivatives can possess significant catalytic activity. The specific electronic and steric environment created by the this compound-derived ligand around the metal center would be expected to influence the catalytic performance, potentially leading to novel and efficient catalytic systems.

Analytical Method Development and Impurity Profiling for 4 Hydroxy 5 Methoxy 2 Nitrobenzaldehyde

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde. The development of a specific and reliable HPLC method is essential for routine quality control and purity assessment. A reverse-phase (RP-HPLC) approach is commonly employed due to the compound's polarity.

Research into the analysis of structurally similar compounds, such as isomers of nitrobenzaldehyde and other substituted benzaldehydes, provides a framework for method development. google.comresearchgate.net For instance, a method for 5-Hydroxy-2-nitrobenzaldehyde utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid is particularly advantageous for methods intended to be compatible with mass spectrometry (MS) detection. sielc.com

Method validation is performed according to the International Council on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. pnrjournal.comnih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov A well-developed HPLC method can reliably achieve an assay of ≥98.0% for related hydroxy-methoxy benzaldehydes. The specificity of the method ensures that the peak corresponding to this compound is well-resolved from potential impurities and degradation products. google.comresearchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid), Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection Wavelength | 240 nm (Diode Array Detector - DAD) |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Quantification

For the detection and quantification of trace-level impurities, particularly those that may be genotoxic, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. pnrjournal.comnih.gov Its superior sensitivity and specificity allow for the quantification of impurities at parts-per-million (ppm) levels. nih.gov The identification of impurities in this compound is critical, as these can arise from starting materials, side reactions during synthesis, or degradation. Potential impurities may include isomers such as 5-hydroxy-4-methoxy-2-nitro-benzaldehyde and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842), or related compounds like 5-methoxy-2-nitrobenzaldehyde (B189176). chemicalbook.comchemicalbook.com

An LC-MS/MS method typically utilizes Ultra-Performance Liquid Chromatography (UPLC) for fast and efficient separation, coupled to a triple quadrupole mass spectrometer. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the target analyte and each impurity. pnrjournal.com This targeted approach allows for accurate quantification even in complex matrices. The method is validated for parameters like sensitivity, linearity, accuracy, and precision to meet regulatory requirements. pnrjournal.comnih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | ESI- | 196.0 | 179.0 | 15 |

| Impurity A (Isomer) | ESI- | 196.0 | 166.0 | 20 |

| Impurity B (Starting Material) | ESI- | 180.0 | 134.0 | 18 |

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that provides spatial distribution information of molecules directly from tissue sections. nih.govnih.gov However, the analysis of certain small molecules, including aldehydes, can be challenging due to low ionization efficiency and background interference. nih.govnih.gov On-Tissue Chemical Derivatization (OTCD) is an innovative strategy developed to overcome these limitations. nih.gov

This approach involves applying a chemical reagent directly onto the tissue surface that selectively reacts with a specific functional group on the target analyte. nih.govacs.org For an aldehyde like this compound, a derivatizing agent containing a hydrazine (B178648) or an amino group can be used to form a hydrazone or a Schiff base, respectively. nih.govulster.ac.uk Reagents such as 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP) are designed to not only react with the aldehyde but also to introduce a permanently charged "tag" onto the molecule. nih.govacs.org

This covalent charge-tagging significantly enhances the ionization efficiency of the analyte during the MALDI process. nih.gov The derivatized molecule can then be detected with much higher sensitivity, allowing for clear visualization of its distribution within the tissue. nih.govacs.org This methodology provides a powerful tool for studying the localization of aldehyde-containing compounds in various biological contexts. acs.org

| Step | Description |

|---|---|

| Reagent Application | A solution of a derivatizing reagent (e.g., AMPP) is sprayed uniformly onto the tissue section. |

| Chemical Reaction | The reagent reacts with the aldehyde group of this compound via a Schiff base reaction. nih.gov |

| Benefit | A permanent positive charge is added to the target molecule, creating a charged derivative. nih.gov |

| MALDI-MSI Analysis | The tissue is coated with a MALDI matrix and analyzed. The derivatized, charge-tagged analyte is detected with significantly enhanced sensitivity. |

Conclusion and Future Research Perspectives

Summary of Key Research Advancements

Research into polysubstituted benzaldehydes, particularly those featuring nitro, hydroxyl, and methoxy (B1213986) groups, has led to significant advancements, primarily in synthetic methodologies. These compounds are recognized as valuable precursors and building blocks in organic synthesis. While direct and extensive research on 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde is limited, key advancements have been made in the synthesis of its isomers, which demonstrates the chemical feasibility and strategic importance of this substitution pattern.

A notable synthetic advancement was the development of a method to produce the isomeric compound, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde. This was achieved by starting with veratraldehyde (3,4-dimethoxybenzaldehyde), which undergoes nitration to form 4,5-dimethoxy-2-nitrobenzaldehyde. researchgate.net The crucial and innovative step in this synthesis is the selective hydrolysis of the methoxy group at the 5-position. Researchers discovered that using a molar quantity of methionine in concentrated sulfuric acid facilitates this selective demethylation, yielding the desired hydroxy-nitrobenzaldehyde with a good yield of 65.0%. researchgate.net This method represents a significant step forward in achieving regioselective functionalization on such electron-rich and multifunctional aromatic rings.

The broader family of nitrovanillin derivatives has also seen substantial progress. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are cornerstone molecules in medicinal chemistry. jddtonline.info For instance, the isomer 5-Nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a critical starting material for the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone, which are used in the management of Parkinson's disease. wikipedia.orgnih.gov The established synthetic pathways and proven biological relevance of these isomers underscore the potential value locked within the this compound scaffold. These advancements collectively provide a solid foundation for the synthesis and future exploration of the title compound.

Table 1: Key Synthetic Intermediates and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Role |

|---|---|---|---|

| This compound | 2454-72-0 | C₈H₇NO₅ | Target compound of interest |

| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | 58749-47-6 | C₈H₇NO₅ | Isomer with established synthesis |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 20357-25-9 | C₉H₉NO₅ | Precursor in isomer synthesis researchgate.net |

| Veratraldehyde | 120-14-9 | C₉H₁₀O₃ | Starting material for isomer synthesis researchgate.net |

| 5-Nitrovanillin | 6635-20-7 | C₈H₇NO₅ | Isomer; precursor for COMT inhibitors wikipedia.org |

Emerging Trends in Benzaldehyde (B42025) Research

The field of benzaldehyde research is dynamic, with several emerging trends that highlight the expanding utility of these compounds beyond their traditional roles as flavoring agents. These trends suggest promising avenues for the future application of this compound.

One of the most significant trends is the use of functionalized benzaldehydes as versatile scaffolds in medicinal chemistry and drug discovery . Vanillin derivatives, a class to which the title compound belongs, are being extensively modified to create libraries of bioactive molecules. jddtonline.info Research has shown that derivatives such as Schiff bases, hydrazones, pyrazolines, and various heterocyclic hybrids exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. jddtonline.infonih.gov The focus is on creating novel structures with enhanced potency and specificity.

Another major trend is the incorporation of benzaldehydes into advanced materials . Scientists are developing benzaldehyde-functionalized ionic liquids, which can act as recyclable supports and reagents in organic synthesis, aligning with the principles of green chemistry. researchgate.netresearchgate.net Furthermore, benzaldehyde-pyrazoline hybrids are being investigated for their fluorescent properties, leading to the development of novel chemosensors for detecting analytes like metal ions and anions, and for applications in photonics and electroluminescent devices. scielo.br

In the realm of synthetic methodology , there is a strong push towards more efficient and sustainable practices. This includes the use of benzaldehydes in complex cascade reactions and C-H functionalization strategies to rapidly build molecular complexity from simple precursors. acs.org Eco-friendly techniques, such as ultrasound-assisted synthesis, are being employed to create bioactive heterocyclic compounds like isoxazoles from aldehyde precursors, often resulting in higher yields and shorter reaction times. mdpi.com

Finally, the unique reactivity of the nitro group itself is an area of growing interest. Nitroaromatic compounds are recognized as highly versatile building blocks. nih.gov Modern synthetic methods are increasingly exploiting the nitro group not just as a precursor to an amine, but in a variety of other transformations to create complex molecular architectures.

Table 2: Emerging Research Trends for Benzaldehyde Derivatives

| Research Trend | Description | Potential Application Area |

|---|---|---|

| Bioactive Scaffolds | Use as a core structure to synthesize diverse molecules with pharmacological activity. jddtonline.info | Medicinal Chemistry, Drug Discovery |

| Functional Materials | Incorporation into polymers, ionic liquids, and fluorescent probes. researchgate.netscielo.br | Materials Science, Green Chemistry, Sensing |

| Advanced Synthesis | Application in cascade reactions, C-H functionalization, and green chemistry protocols. acs.orgmdpi.com | Organic Synthesis, Sustainable Chemistry |

Directions for Future Academic Inquiry

The existing body of research on related isomers and the broader trends in benzaldehyde chemistry illuminate several promising directions for future academic inquiry specifically targeting this compound.

First and foremost, there is a clear need for a systematic investigation of the biological activity of this compound. Given the established pharmacological importance of its isomers, particularly in areas like neurodegenerative disease and antimicrobial therapy, a comprehensive screening program is warranted. wikipedia.orgnih.gov Future research should focus on:

Synthesis of Derivatives: Creating a library of derivatives, such as Schiff bases, hydrazones, chalcones, and heterocyclic adducts (e.g., oxadiazoles, isoxazoles), using the aldehyde functionality as a reactive handle.

Biological Screening: Testing the parent compound and its derivatives against a panel of targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes relevant to human diseases.

A second major avenue is the exploration of this compound in materials science . Its trifunctional nature (possessing hydroxyl, methoxy, and nitro-aldehyde groups) makes it an attractive monomer or functionalizing agent. Future studies could explore its potential for:

Polymer Synthesis: Incorporation into polyesters, polyamides, or epoxy resins to impart specific properties such as thermal stability, altered solubility, or chemical reactivity.

Fluorescent Probes: Using it as a building block for novel fluorophores, where the specific electronic arrangement of the substituents could be tuned to create sensors for specific analytes.

Third, there is an opportunity for innovation in the synthesis of the compound itself . While methods exist for its isomers, developing a high-yield, scalable, and environmentally benign synthesis specifically for this compound is a crucial first step for any further research. This could involve:

Catalytic Methods: Investigating modern catalytic approaches, such as directed C-H activation/functionalization, to install the nitro or aldehyde groups with high regioselectivity, potentially avoiding multi-step classical routes.

Flow Chemistry: Developing continuous flow processes for the nitration and functional group manipulation steps to improve safety, control, and scalability.

Finally, computational and mechanistic studies should be undertaken to guide and accelerate experimental work. In silico modeling can predict the potential biological activities of designed derivatives, rationalize structure-activity relationships, and explore the mechanisms of novel synthetic transformations involving the unique electronic environment of this molecule.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde relevant to experimental design?

- Answer: The compound (C₈H₇NO₅, MW 197.14 g/mol) has a melting point of 207°C, predicted density of 1.456 g/cm³, and pKa of 6.20. It is thermally stable up to ~400°C but requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation. These properties guide solvent selection (polar aprotic solvents preferred), reaction temperature limits, and storage protocols .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: Use personal protective equipment (gloves, goggles), ensure adequate ventilation, and avoid skin/eye contact. Storage must adhere to inert atmosphere conditions (2–8°C) to mitigate oxidative or hydrolytic decomposition. Emergency measures include rinsing exposed areas with water for ≥15 minutes and seeking medical attention for persistent symptoms .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

- Answer: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Spectroscopic methods (e.g., NMR, IR) confirm structural integrity. Reference chromatograms and spectral libraries should be cross-checked to identify impurities or degradation products .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

- Answer: Challenges include resolving disordered nitro/methoxy groups and hydrogen-bonding networks. SHELXL (via least-squares refinement) optimizes anisotropic displacement parameters and handles twinning or high-resolution data. For complex cases, combining SHELXD (direct methods) with density modification in SHELXE improves phase determination .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Answer: Cross-validate using complementary techniques:

- NMR: Assign peaks via 2D-COSY/HSQC to resolve overlapping signals from aromatic protons and nitro groups.

- IR: Compare experimental carbonyl (C=O) stretches (~1680 cm⁻¹) with computational (DFT) predictions.

- XRD: Resolve ambiguities by correlating crystallographic bond lengths/angles with spectroscopic observations .

Q. What synthetic routes optimize yield for this compound, and how do reaction conditions influence byproduct formation?

- Answer: Nitration of 4-hydroxy-5-methoxybenzaldehyde using HNO₃/H₂SO₄ at 0–5°C minimizes over-nitration. Key parameters:

- Temperature control: >10°C promotes di-nitration.

- Solvent: Acetic acid enhances regioselectivity.

- Workup: Neutralization with NaHCO₃ quenches residual acid, reducing esterification byproducts. Monitor via LC-MS to track intermediates .

Q. How does the nitro group’s electronic effect influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Answer: The nitro group’s meta-directing and electron-withdrawing nature deactivates the aromatic ring, favoring NAS at the para position to the hydroxyl group. Computational modeling (e.g., Fukui indices) predicts electrophilic sites, while kinetic studies under varying pH (4–8) reveal rate dependence on deprotonation of the hydroxyl group .

Methodological Notes

- Data Contradictions: Discrepancies in reported melting points or spectral data may arise from polymorphic forms or hydration states. Always cross-reference with XRD and thermal gravimetric analysis (TGA) .

- Advanced Tools: Pair experimental data with computational chemistry (e.g., Gaussian, ORCA) to model reaction pathways and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.